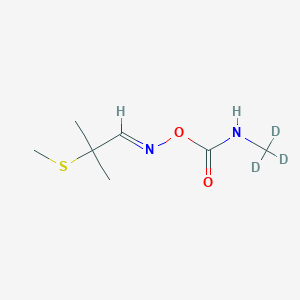
Aldicarb-d3
概述
描述
艾氏剂-d3是艾氏剂的氘标记形式,艾氏剂是一种氨基甲酸酯类杀虫剂。“-d3”表示艾氏剂分子中的三个氢原子被氘原子取代,氘原子是氢原子的稳定同位素。 艾氏剂以其在农业环境中控制害虫(包括昆虫、螨虫和线虫)的作用而闻名 .
作用机制
艾氏剂-d3与艾氏剂一样,是一种乙酰胆碱酯酶抑制剂。它与乙酰胆碱酯酶的活性位点结合,阻止乙酰胆碱的分解。 这会导致乙酰胆碱在神经突触处积累,引起肌肉持续兴奋,最终导致害虫麻痹和死亡 .
生化分析
Biochemical Properties
Aldicarb-d3, like its parent compound aldicarb, is a potent acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can lead to a variety of biochemical effects.
Cellular Effects
In terms of cellular effects, aldicarb has been shown to have no statistically significant effects on the immune system of mice
Molecular Mechanism
This compound, similar to aldicarb, works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body . By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to overstimulation of muscles and glands.
Temporal Effects in Laboratory Settings
The parent compound, aldicarb, is known to be potent and fast-acting
Dosage Effects in Animal Models
Research on aldicarb has shown an inverse dose-response in mice, which is a departure from the classic toxicologic dose-response curve where toxicity increases with increasing dose levels .
Metabolic Pathways
The basic metabolic pathway for aldicarb, and by extension this compound, is the same in all species studied, including plants and a variety of vertebrates and invertebrates
Transport and Distribution
Given that this compound is soluble in water , it may be distributed throughout the body via the bloodstream
准备方法
合成路线和反应条件
艾氏剂-d3是通过将氘原子引入艾氏剂分子中合成的。 该过程包括2-甲基-2-(甲硫基)丙醛与氘标记甲基异氰酸酯反应,形成氘标记氨基甲酸酯 .
工业生产方法
艾氏剂-d3的工业生产遵循与实验室合成相同的原理,但规模更大。 该工艺确保了高纯度和一致性,这对其作为各种科学应用中的分析标准至关重要 .
化学反应分析
反应类型
艾氏剂-d3会发生多种类型的化学反应,包括:
氧化: 艾氏剂-d3可以被氧化生成艾氏剂亚砜和艾氏剂砜。
水解: 该化合物可以发生水解生成艾氏剂肟和甲胺.
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
水解: 酸性或碱性条件可以促进艾氏剂-d3的水解.
主要生成物
氧化: 艾氏剂亚砜和艾氏剂砜。
水解: 艾氏剂肟和甲胺.
科学研究应用
艾氏剂-d3主要用作各种分析技术(如气相色谱-质谱法(GC-MS)和液相色谱-质谱法(LC-MS))中艾氏剂定量的内标。其应用包括:
毒理学: 研究艾氏剂及其代谢物的毒性作用。
环境科学: 监测环境样本中艾氏剂的存在。
农业: 研究艾氏剂作为杀虫剂的功效和对环境的影响.
相似化合物的比较
类似化合物
呋喃丹: 另一种具有类似乙酰胆碱酯酶抑制活性的氨基甲酸酯类杀虫剂。
灭多威: 一种用于控制多种害虫的氨基甲酸酯类杀虫剂。
氧化乐果: 一种用于控制昆虫、螨虫和线虫的氨基甲酸酯类杀虫剂.
艾氏剂-d3的独特性
艾氏剂-d3的独特性在于其氘标记,这使其成为分析定量的理想内标。 氘原子的存在允许在质谱法中与非标记艾氏剂进行精确区分,从而提高分析测量的准确性 .
属性
IUPAC Name |
[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLZXHRNAYXIBU-UYUKVFNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B1146867.png)


![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)
![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)

